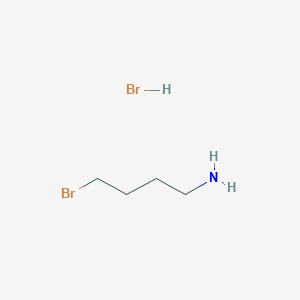

4-Bromobutan-1-amine hydrobromide

Description

Propriétés

IUPAC Name |

4-bromobutan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKCNXZSEAHUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00637597 | |

| Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24566-81-2 | |

| Record name | 1-Butanamine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 91819 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24566-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutan-1-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The primary amine group of butan-1-amine undergoes nucleophilic substitution with HBr, where the bromine atom replaces a hydrogen atom at the terminal carbon. The reaction is typically conducted in anhydrous dichloromethane or acetonitrile at reflux temperatures (80–100°C) for 12–24 hours. A molar ratio of 1:1.2 (butan-1-amine:HBr) is optimal to minimize di-brominated byproducts.

Key Parameters

-

Temperature : 80–100°C

-

Solvent : Anhydrous acetonitrile

-

Yield : 70–85%

Challenges and Mitigation

-

Over-bromination : Excess HBr or prolonged reaction times may lead to di-brominated derivatives.

-

Solution : Use stoichiometric HBr and monitor reaction progress via thin-layer chromatography (TLC).

Hydrobromide Salt Formation

The conversion of 4-bromobutan-1-amine to its hydrobromide salt enhances stability and facilitates purification.

Acid-Base Neutralization

The freebase amine is treated with concentrated HBr (48% w/w) in ethanol at 0–5°C. The resultant precipitate is filtered and recrystallized from methanol/water (3:1 v/v) to achieve ≥98% purity.

Optimization Insights

-

Recrystallization Solvent : Methanol/water mixtures improve crystal lattice formation.

-

Purity : HPLC analysis confirms ≥98% purity, with residual solvents <0.1%.

Alternative Synthetic Routes

Gabriel Synthesis with Phthalimide Protection

This method avoids direct bromination by employing a protecting-group strategy:

-

Protection : Butan-1-amine reacts with phthalic anhydride to form N-(butyl)phthalimide.

-

Bromination : The protected amine is brominated using phosphorus tribromide (PBr₃) in tetrahydrofuran (THF).

-

Deprotection : Hydrazine monohydrate cleaves the phthalimide group, yielding 4-bromobutan-1-amine.

Advantages

Nucleophilic Substitution of 1-Bromobutane

While less common, 1-bromobutane can react with ammonia under high-pressure conditions to form 4-bromobutan-1-amine. However, this method requires specialized equipment and yields ≈50% due to competing elimination reactions.

Optimization Strategies

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 85 |

| Dichloromethane | 8.9 | 72 |

| THF | 7.5 | 68 |

Polar solvents like acetonitrile enhance reaction rates by stabilizing ionic intermediates.

Catalytic Additives

-

Triethylamine : Neutralizes excess HBr, reducing side reactions.

-

Molecular Sieves : Absorb moisture, critical for anhydrous conditions.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

In a 2024 study, this compound was used to synthesize 4-aminoacridines with antiplasmodial activity. The compound facilitated the introduction of a bromobutyl side chain, critical for mitochondrial targeting. Key steps included:

-

Coupling : Reaction with 6,9-dichloro-2-methoxyacridine.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

-

Biological Evaluation : IC₅₀ = 0.8 µM against Plasmodium falciparum.

Challenges in Industrial-Scale Production

Hygroscopicity

The hydrobromide salt absorbs moisture rapidly, necessitating storage at 2–8°C in desiccated containers.

Byproduct Formation

-

Di-brominated Derivatives : Controlled by limiting HBr stoichiometry.

-

Oxidation Products : Avoided using nitrogen atmospheres.

Analyse Des Réactions Chimiques

4-Bromobutan-1-amine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Addition Reactions: It can undergo addition reactions with compounds like dansyl chloride to form fluorescent probes.

Protonation: The amine group can be protonated under acidic conditions, affecting its reactivity and fluorescence properties.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Synthesis of Pharmaceutical Intermediates :

- 4-Bromobutan-1-amine hydrobromide serves as an important intermediate in the synthesis of various pharmaceuticals, including primary aminoalkanethiosulfuric acids, which have potential therapeutic applications .

- It is also utilized in the development of nitric oxide synthase inhibitors, which are significant in treating conditions such as cardiovascular diseases and inflammation .

- Fluorescent Probes :

Analytical Chemistry Applications

-

Chromatographic Techniques :

- The compound is used in high-performance liquid chromatography (HPLC) as a derivatizing agent to enhance the detection of amines and other analytes in complex mixtures. Its ability to form stable derivatives improves sensitivity and selectivity during analysis.

-

Spectroscopic Studies :

- It has been employed in various spectroscopic studies to investigate reaction mechanisms and molecular interactions due to its well-defined structure and reactivity.

Synthesis and Derivatives

This compound can undergo several chemical transformations:

-

Formation of Amines :

- It can be reacted with other reagents to produce a variety of amine derivatives, which are essential in drug design and development.

-

Dehalogenation Reactions :

- The compound can participate in dehalogenation reactions, which are critical for synthesizing environmentally friendly chemicals by removing halogen atoms from organic compounds.

Case Study 1: Development of Fluorescent Probes

In a study focused on developing new fluorescent probes for pH measurement, researchers synthesized a dansyl derivative using 4-bromobutan-1-amine. The resulting probe exhibited high sensitivity to pH changes, making it suitable for biological applications where monitoring pH is crucial .

Case Study 2: Synthesis of Nitric Oxide Synthase Inhibitors

Research on nitric oxide synthase inhibitors highlighted the role of this compound as a precursor in synthesizing novel compounds that selectively inhibit the inducible isoform of nitric oxide synthase. These inhibitors show promise for treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 4-Bromobutan-1-amine hydrobromide involves its ability to undergo protonation and participate in nucleophilic substitution reactions. The protonation of the amine group affects its reactivity and fluorescence properties, making it useful in pH-sensitive applications .

Comparaison Avec Des Composés Similaires

Chemical Identity :

Physical Properties :

- Density : 1.364 g/cm³

- Boiling Point : 175.8°C at 760 mmHg

- Flash Point : 60.1°C

- Vapor Pressure : 1.13 mmHg at 25°C

Applications :

Primarily used as a precursor in organic synthesis, particularly for introducing bromobutylamine moieties. Examples include:

- Synthesis of triphenylphosphonium derivatives (e.g., TPP-C4) for mitochondrial-targeted drug delivery systems .

- Preparation of cinnamamide hybrids for biological evaluation .

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with this compound, differing in alkyl chain length, substitution patterns, or counterions.

4-Bromo-N-methylbutan-1-amine Hydrobromide

3-Bromopropan-1-amine Hydrobromide

- CAS No.: 110-52-1

- Similarity Score : 0.73

- Key Differences :

- Structure : Shorter carbon chain (3 carbons vs. 4).

- Physical Properties : Lower molecular weight (213.92 g/mol estimated) and likely reduced boiling point compared to the 4-carbon analog.

- Applications : Useful in synthesizing smaller molecular architectures, such as truncated analogs of bioactive molecules.

4-Bromocyclohexanamine Hydrochloride

- CAS No.: 3344-70-5

- Similarity Score : 0.60

- Key Differences :

- Structure : Cyclohexane ring replaces the linear butyl chain.

- Impact : Enhanced rigidity and stereochemical complexity, influencing solubility and receptor binding in pharmaceutical contexts.

- Applications: Potential use in cyclic amine synthesis or conformationally restricted drug candidates.

Comparative Data Table

Activité Biologique

4-Bromobutan-1-amine hydrobromide (CAS No. 24566-81-2) is a chemical compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrN

- Molecular Weight : 232.94 g/mol

- Melting Point : 151-154 °C

- Solubility : Soluble in water (1.68 mg/ml at 25 °C)

- Log P (octanol-water partition coefficient) : 1.97, indicating moderate lipophilicity.

This compound exhibits various biological activities primarily due to its amine functional group, which can interact with biological receptors and enzymes. The compound's structure suggests potential interactions with neurotransmitter systems and other biological pathways.

Pharmacological Profile

- Neurotransmitter Modulation : The compound may influence neurotransmitter release and uptake, particularly in the central nervous system (CNS). Its amine structure allows it to act as a substrate or inhibitor for certain transporters.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens. This includes activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Experimental Data

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

- Neuropharmacological Studies :

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 24566-81-2 |

| Molecular Weight | 232.94 g/mol |

| Melting Point | 151-154 °C |

| Solubility | 1.68 mg/ml |

| Log P | 1.97 |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Cytotoxicity | IC50 in micromolar range |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 4-Bromobutan-1-amine hydrobromide, and how do they influence laboratory handling?

- Answer : The compound has a molecular formula of C₄H₁₁Br₂N , a molecular weight of 232.94 g/mol , and a CAS number of 24566-81-2 . It is typically supplied at ≥95% purity, requiring storage at 2–8°C in light-protected containers to prevent degradation, as hydrobromide salts are often hygroscopic and sensitive to environmental conditions . Handling should follow standard protocols for brominated amines, including the use of inert atmospheres for moisture-sensitive reactions.

Q. What is the standard synthetic route for this compound, and how can reaction conditions be optimized?

- Answer : A common synthesis involves reacting 4-bromobutan-1-amine with hydrobromic acid (HBr) under controlled conditions. For example, in a reported protocol, This compound was synthesized by refluxing with triphenylphosphine (TPP) in acetonitrile at 80°C for 18 hours , followed by purification via high-performance liquid chromatography (HPLC) to achieve ≈95% purity and a yield of 42.3% . Optimization strategies include adjusting reflux duration, solvent polarity (e.g., acetonitrile vs. dichloromethane), and stoichiometric ratios of HBr to minimize by-products.

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Answer : Key methods include:

- HPLC : To assess purity (>95% as per typical protocols) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the absence of unreacted starting materials (e.g., residual TPP or solvents like acetonitrile).

- Mass Spectrometry (MS) : For molecular weight confirmation (M.Wt = 232.94).

- Elemental Analysis : To validate bromine and nitrogen content.

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound during nucleophilic substitution reactions?

- Answer : The compound is often synthesized via SN2 mechanisms , where the primary amine group in 4-bromobutan-1-amine acts as a nucleophile, reacting with HBr to form the hydrobromide salt. Side reactions, such as over-alkylation or β-hydride elimination, can occur if reaction conditions (e.g., temperature or acid concentration) are not tightly controlled. Computational modeling of transition states or kinetic studies can help identify optimal pathways to suppress by-products .

Q. How can researchers resolve discrepancies in reported purity levels (e.g., 95% vs. 97%) when reproducing synthetic protocols?

- Answer : Discrepancies may arise from differences in purification methods (e.g., HPLC vs. recrystallization) or analytical validation. To ensure reproducibility:

- Cross-validate purity using multiple techniques (e.g., HPLC coupled with NMR).

- Request Certificates of Analysis (COA) from suppliers to confirm batch-specific purity .

- Optimize recrystallization solvents (e.g., methanol/water mixtures) to improve crystal lattice formation and purity .

Q. What role does this compound play in synthesizing quaternary ammonium/phosphonium salts for drug delivery systems?

- Answer : The compound is a precursor for synthesizing triphenylphosphonium (TPP)-conjugated salts , such as [Ph₃PC₄H₈NH₂]⁺Br⁻, which are used in mitochondrial-targeted drug delivery systems. The bromine moiety facilitates nucleophilic substitution with TPP, forming stable cationic salts that enhance cellular uptake. These salts have been applied in liposomal formulations for cancer therapies, where they improve hypoxia amelioration and PD-L1 inhibition .

Methodological Considerations

- Handling Hydroscopicity : Store the compound in desiccated environments and use anhydrous solvents for reactions to prevent hydrolysis.

- Reaction Scale-Up : Pilot studies should test scalability of reflux conditions (e.g., 18-hour reaction time) and HPLC purification efficiency at larger volumes .

- Troubleshooting Purity : If purity falls below 95%, consider gradient elution in HPLC or alternative ion-exchange chromatography for separation of ionic by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.